Ammoniumferri(III)-sulfat-Dodecahydrat

Übersicht

Beschreibung

Iron ammonium sulfate dodecahydrate is a chemical compound that has been studied in various contexts due to its interesting properties and applications. It is known to interact with other substances, such as iron oxide, and has been used as a catalyst in chemical reactions, including esterification and organic synthesis . Additionally, it has been incorporated into cellulosic fabrics as a flame-retardant, demonstrating its utility in enhancing material properties .

Synthesis Analysis

The synthesis of iron ammonium sulfate dodecahydrate can be achieved through different methods. One approach involves the precipitation of the compound from waste solutions with high concentrations of Fe(III) ions and sulfuric acid by salting out with ammonium sulfate under specific conditions . Another method includes the reduction and green modification of the traditional preparation experiment, optimizing the molar ratio of iron raw material to dilute sulfuric acid . These synthesis methods are crucial for producing high-quality crystals with good yield and purity.

Molecular Structure Analysis

The molecular structure of iron ammonium sulfate dodecahydrate is not directly discussed in the provided papers. However, related compounds such as a poorly crystallized oxyhydroxysulfate of iron have been characterized, which may share some structural similarities. This compound exhibits a tunnel structure with sulfate acting as a bridging element and as a specifically adsorbed surface component .

Chemical Reactions Analysis

Iron ammonium sulfate dodecahydrate has been used as a catalyst in various chemical reactions. It has shown activity in the esterification of propionic acid and alcohols, offering advantages such as mild reaction conditions and minimal waste . Additionally, it has been used in the synthesis of perfume fraistone with microwave irradiation, highlighting its potential in facilitating organic reactions . The role of ammonium ions in the electrodeposition of iron from a ferrous sulfate bath has also been investigated, indicating that ammonium ions can inhibit Fe(OH)2 precipitation and enhance iron metal deposition .

Physical and Chemical Properties Analysis

The physical and chemical properties of iron ammonium sulfate dodecahydrate are reflected in its applications and interactions. For instance, its use as a flame-retardant on cotton fabric is based on its ability to impart flame-retardancy, which is supported by thermogravimetric analysis . The interaction between ammonium sulfate and iron oxide, resulting in the formation of a surface sulfato complex of iron, reveals its reactivity and the potential for forming complexes with other substances .

Wissenschaftliche Forschungsanwendungen

Chemisches Reagenz

Ammoniumferri(III)-sulfat-Dodecahydrat wird häufig als chemisches Reagenz verwendet . Es wird oft bei der Synthese verschiedener Verbindungen und in einer Vielzahl von chemischen Reaktionen verwendet .

Katalysator in der Synthese

Diese Verbindung kann als Katalysator zur Synthese von Isoamylacetat aus Essigsäure und Isoamylalkohol verwendet werden . Es kann auch bei der oxidativen Cyclisierung von 5-Nitrothiophen-2-carboxaldehyd-Thiosemicarbazon zur Herstellung von 2-Amino-5-(5-nitro-2-thienyl)-1,3,4-thiadiazol verwendet werden .

Beize beim Färben und Bedrucken von Textilien

This compound wird als Beize beim Färben und Bedrucken von Textilien verwendet . Eine Beize ist eine Substanz, die zum Fixieren von Farbstoffen auf Stoffen verwendet wird, indem ein Koordinationskomplex mit dem Farbstoff gebildet wird, der sich dann an den Stoff (oder das Papier) bindet.

Analytische Chemie

In der analytischen Chemie wird diese Verbindung als Eisenstandard verwendet . Es kann verwendet werden, um Geräte zu kalibrieren oder quantitative Analysen durchzuführen.

Biochemie

In der Biochemie wird Ammoniumferri(III)-sulfat als Katalysator für die Erzeugung von freien Radikalen verwendet . Freie Radikale sind wichtig bei vielen biochemischen Reaktionen, einschließlich derer, die an der Energieproduktion und der Immunantwort beteiligt sind.

Enzym-Restaurierung

Ammoniumferri(III)-sulfat kann als Eisenquelle verwendet werden, um die Enzymaktivität in Apoenzymen wiederherzustellen, z. B. für Sojabohnen-Lipoxygenase 3 . Apoenzyme sind Enzyme, denen der notwendige Kofaktor fehlt, um funktionsfähig zu sein, und die Zugabe von Eisen kann dazu beitragen, ihre Aktivität wiederherzustellen.

Wirkmechanismus

Target of Action

It is used as a reagent in various chemical reactions and as a catalyst in the synthesis of certain compounds . It is also used as an iron source to restore enzymatic activity in apoenzymes .

Mode of Action

Ferric ammonium sulfate dodecahydrate acts as a weak oxidizing agent . It is capable of being reduced to Mohr’s salt, ferrous ammonium sulfate . In biochemistry, it is used as a catalyst for the generation of free radicals .

Biochemical Pathways

Ferric ammonium sulfate dodecahydrate is involved in the generation of free radicals . It has been shown to increase xanthine oxidase and xanthine oxidoreductase activity in cultured rat cells . These enzymes play a crucial role in purine metabolism, which is essential for nucleic acid synthesis.

Pharmacokinetics

It is soluble in 1% (v/v) aqueous hcl (100 mg/ml), yielding a clear, yellow to brown solution .

Result of Action

The result of Ferric ammonium sulfate dodecahydrate’s action depends on its application. As a catalyst, it facilitates the synthesis of certain compounds . When used as an iron source, it can restore enzymatic activity in apoenzymes .

Action Environment

The action of Ferric ammonium sulfate dodecahydrate can be influenced by environmental factors. For instance, it is light-sensitive and hygroscopic . Therefore, it should be stored in a cool, dry, well-ventilated area . Its solubility in water suggests that it may spread in water systems .

Safety and Hazards

Zukünftige Richtungen

Iron ammonium sulfate dodecahydrate has a wide range of applications, including use in wastewater treatment, tanning, production of dyestuffs, and as an etching agent in the production of electronic components . It has also been used in adiabatic refrigeration equipment, biochemical analysis, and organic synthesis . Future research and applications may continue to explore its use as a catalyst in various chemical reactions.

Eigenschaften

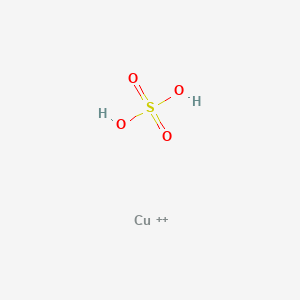

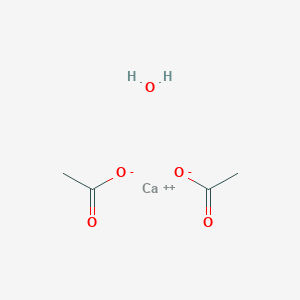

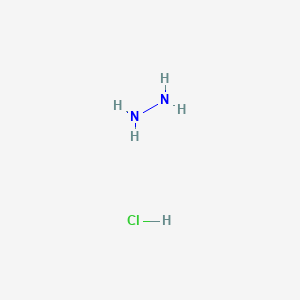

IUPAC Name |

azanium;iron(3+);disulfate;dodecahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H3N.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;1H3;2*(H2,1,2,3,4);12*1H2/q+3;;;;;;;;;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPUDZUWZDSKMX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

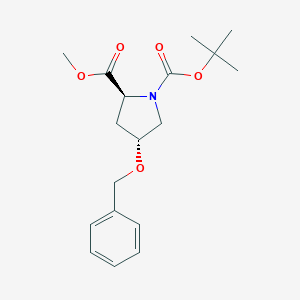

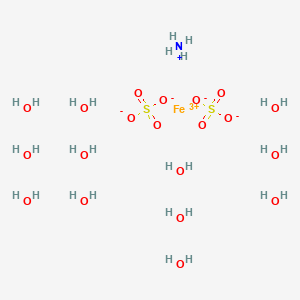

[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH28NO20S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228452 | |

| Record name | Ferric ammonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7783-83-7 | |

| Record name | Ferric ammonium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric ammonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, ammonium iron(3+) salt (2:1:1), dodecahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC AMMONIUM SULFATE DODECAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65390568Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.